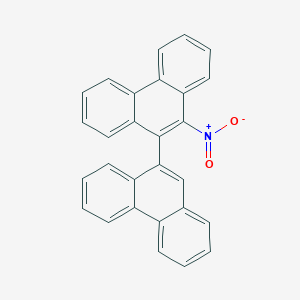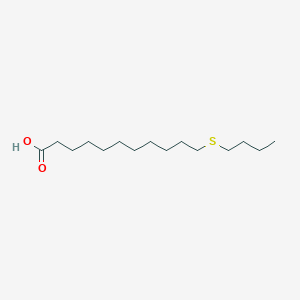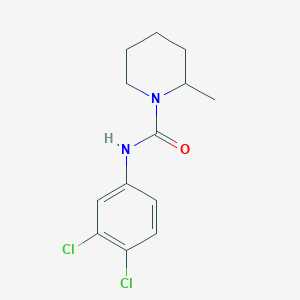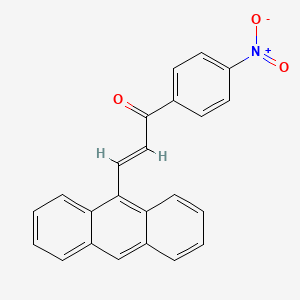
2,2-Dimethyl-4'-methoxy-2'-nitropropionanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4’-methoxy-2’-nitropropionanilide is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol It is known for its unique structural features, which include a nitro group, a methoxy group, and a dimethyl-substituted propionanilide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4’-methoxy-2’-nitropropionanilide typically involves the nitration of 2,2-Dimethyl-4’-methoxypropionanilide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product .
Industrial Production Methods
Industrial production of 2,2-Dimethyl-4’-methoxy-2’-nitropropionanilide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4’-methoxy-2’-nitropropionanilide undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron with hydrochloric acid.
Substitution: Alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Reduction: 2,2-Dimethyl-4’-amino-2’-nitropropionanilide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-4’-methoxy-2’-nitropropionanilide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4’-methoxy-2’-nitropropionanilide involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-4’-methoxypropionanilide
- 2,2-Dimethyl-4’-amino-2’-nitropropionanilide
- 2,2-Dimethyl-4’-chloro-2’-nitropropionanilide
Uniqueness
2,2-Dimethyl-4’-methoxy-2’-nitropropionanilide is unique due to its combination of a nitro group, a methoxy group, and a dimethyl-substituted propionanilide core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H16N2O4 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)11(15)13-9-6-5-8(18-4)7-10(9)14(16)17/h5-7H,1-4H3,(H,13,15) |
InChI Key |
XUQAIZCLVNCRPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Diethyl 6,6'-dinitro[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B11953242.png)




![N-[1-(aminocarbonyl)-3-methylbutyl]benzamide](/img/structure/B11953269.png)


![N-[1-(aminocarbonyl)-3-methylbutyl]benzamide](/img/structure/B11953299.png)


